

Comparative Guide: Commercial Sources of p-Xylene-d6 (-d6)

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Compound of Interest

Compound Name:	P-XYLENE- ALPHA,ALPHA,ALPHA,ALPHA',A LPHA',ALPHA'-D6
CAS No.:	25493-13-4
Cat. No.:	B1607585

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Executive Summary & Technical Definition

For researchers in metabolic stability profiling and specialized NMR spectroscopy, p-Xylene-d6 typically refers to 1,4-Bis(trideuteriomethyl)benzene (CAS: 25493-13-4), where the two methyl groups are fully deuterated (

) . This isotopologue is distinct from the ring-deuterated () or fully deuterated () forms.

Why this distinction matters:

- **Metabolic Studies:** The groups block benzylic oxidation (cytochrome P450 mediated), a common metabolic soft spot.
- **NMR Applications:** It simplifies proton spectra by eliminating the intense methyl singlet at ppm, allowing observation of signals in that region without solvent suppression.

This guide compares the three primary commercial sources—Sigma-Aldrich (Merck), CDN Isotopes, and Santa Cruz Biotechnology (SCBT)—based on isotopic enrichment, chemical purity, and experimental reliability.

Supplier Comparison Matrix

The following data aggregates technical specifications from current Certificates of Analysis (CoA) and product data sheets.

Feature	Sigma-Aldrich (Merck)	CDN Isotopes	Santa Cruz Biotech (SCBT)
Product Code	486310 / 900732	D-0089	sc-257948
Isotopic Enrichment	98 atom % D	99 atom % D	Not explicitly stated (Refer to CoA)
Chemical Purity	99% (CP)	98%	98%
Water Content	Not specified (typically <500 ppm)	Not specified	Not specified
Packaging	Septum-sealed vials / Ampules	Screw-cap vials	Glass vials
Primary Use Case	General NMR / Synthesis	High-sensitivity MS / Quantitation	High-throughput Screening
Relative Cost	High (Benchmark)	Moderate	Low-Moderate

Analyst Insight:

- CDN Isotopes consistently lists a higher minimum isotopic enrichment (99% vs 98%), making it the superior choice for quantitative Mass Spectrometry (qMS) where unlabeled isotopologues () must be minimized to reduce background interference.
- Sigma-Aldrich offers the most robust supply chain and packaging (septum vials) that minimizes atmospheric moisture ingress, critical for long-term storage of deuterated

solvents.

Experimental Validation Protocols (Self-Validating Systems)

Trusting a label is insufficient for critical drug development workflows. The following protocols provide a self-validating system to verify incoming raw materials before they enter your assay pipeline.

Protocol A: Isotopic Enrichment Verification via H-NMR

Objective: Confirm

deuteration of methyl groups and assess chemical purity.

Methodology:

- Sample Prep: Dissolve 10 L of p-Xylene-d6 in 600 L of (containing TMS).
- Acquisition: Run a standard 1D proton scan (16 scans, to ensure relaxation).
- Analysis (The "Self-Check"):
 - Aromatic Signal: Integrate the singlet at 7.05 ppm (4H). Set this integral to 4.00.
 - Residual Methyl Signal: Look for a quintet (due to H-D coupling) or broad singlet at 2.30 ppm.
 - Calculation:

- Pass Criteria: Residual methyl integral must be

(corresponding to

H).

Protocol B: Water Content & Chemical Purity

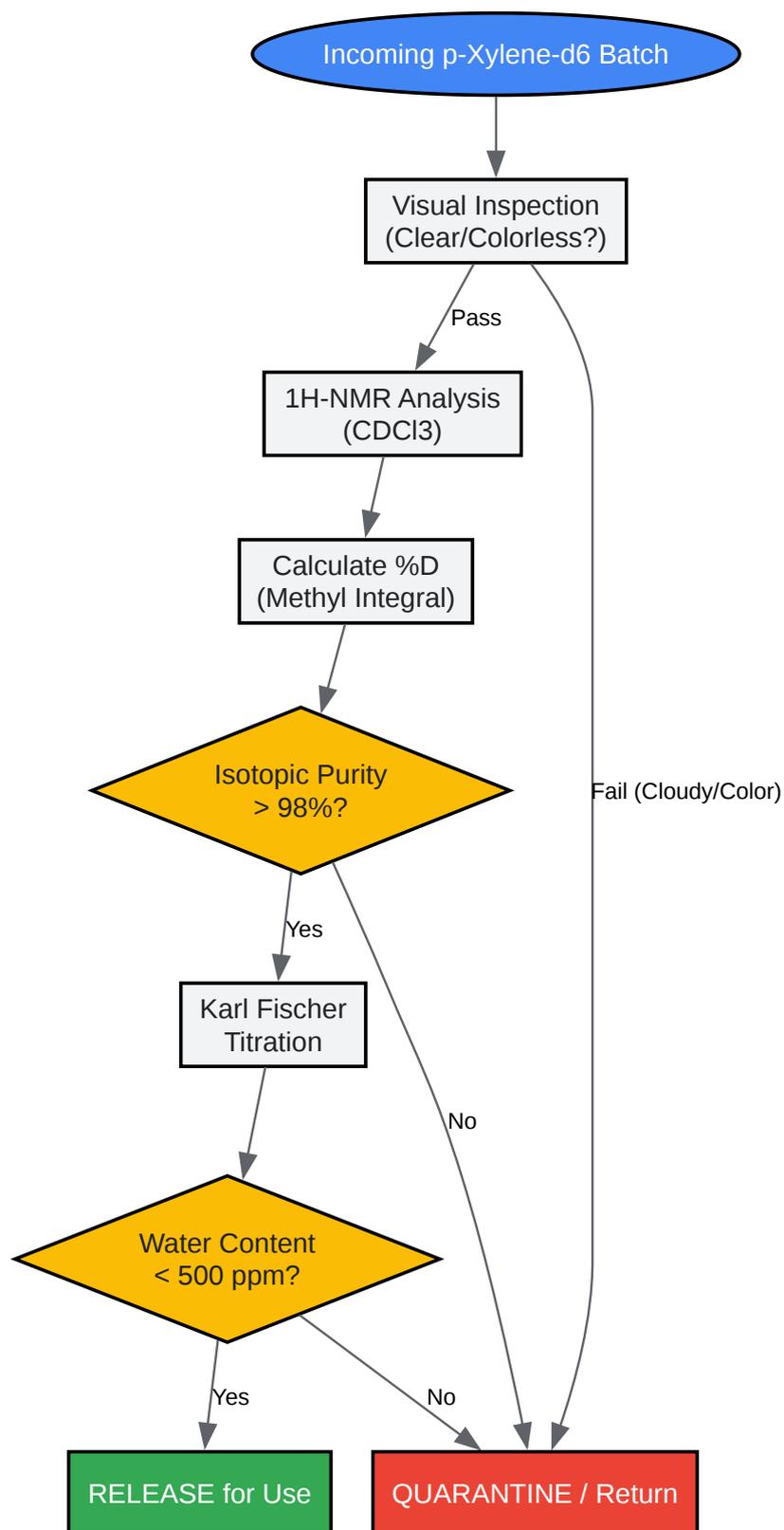
Objective: Ensure water does not interfere with moisture-sensitive catalytic reactions.

Methodology:

- Visual Inspection: Liquid must be clear, colorless, and free of suspended particulates.
- Karl Fischer Titration (Coulometric):
 - Inject 1.0 mL directly into the cell.
 - Pass Criteria:
ppm (0.02%) for strict anhydrous applications;
ppm for general use.
- GC-MS Verification:
 - Column: DB-5ms or equivalent.
 - Temperature Ramp: 50°C (2 min)
250°C @ 20°C/min.
 - Pass Criteria: Single peak >99% area.^{[1][2]} Mass spectrum must show dominant parent ion at m/z 112 (vs 106 for unlabeled).

Visualizing the Validation Workflow

The following diagram outlines the decision logic for accepting a new batch of p-Xylene-d6 for pharmaceutical research.



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Caption: Decision tree for quality control of deuterated reagents prior to use in GLP/GMP workflows.

Strategic Recommendations For Metabolic Stability Assays (DMPK)

Recommendation: CDN Isotopes (D-0089)

- Reasoning: The higher isotopic enrichment () is critical here. In kinetic isotope effect (KIE) studies, even 1-2% of unlabeled methyl groups can skew the metabolic clearance rate data, as the enzyme will preferentially oxidize the bonds over the bonds.

For Routine NMR Solvent Use

Recommendation: Sigma-Aldrich (486310)

- Reasoning: The packaging is superior. Sigma often uses Sure/Seal™ or high-quality septa that allow for repeated needle withdrawals without introducing atmospheric moisture. For NMR, 98% D is sufficient to remove the methyl signal interference.

For Cost-Sensitive Screening

Recommendation: Santa Cruz Biotech (sc-257948)

- Reasoning: When running high-throughput screens where the solvent is a carrier rather than an analytical probe, the lower cost of SCBT justifies the slightly higher risk of batch-to-batch variability. Always perform Protocol A on the first vial of a new lot.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2723992, p-Xylene-alpha,alpha'-d6. Retrieved from [\[Link\]](#)
- NIST Chemistry WebBook.p-Xylene Standard Reference Data. Retrieved from [\[Link\]](#)

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Sources

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- 2. (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-xylene | C8H10 | CID 2723992 - PubChem [pubchem.ncbi.nlm.nih.gov]
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